4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE synthesis pathway
4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole
Introduction: The Strategic Importance of a Versatile Intermediate
4-Bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole is a key heterocyclic building block in modern organic synthesis. Its structure is strategically designed for sequential, selective functionalization. The pyrazole core is a prevalent motif in pharmacologically active compounds, recognized for its role in developing treatments for a range of diseases.[1][2] The bromine atom at the C4 position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of complex carbon skeletons.[3]
Simultaneously, the N1-substituent, a tert-butyldimethylsilyl (TBDMS) protected hydroxyethyl group, introduces a latent hydroxyl functionality. The TBDMS group is a robust protecting group, stable to a wide array of reaction conditions, yet can be selectively removed under mild protocols.[4][5] This orthogonal reactivity makes the title compound a valuable intermediate for constructing complex molecules where precise manipulation of different reactive sites is paramount, particularly in the synthesis of pharmaceutical candidates and advanced materials. This guide provides a comprehensive overview of its synthesis, grounded in mechanistic principles and practical laboratory protocols.
Core Synthesis Pathway: N-Alkylation of 4-Bromopyrazole
The most direct and widely adopted strategy for synthesizing 4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole is the N-alkylation of 4-bromopyrazole with a suitable two-carbon electrophile bearing a TBDMS-protected hydroxyl group.
Workflow Overview
The synthesis is efficiently executed as a one-step nucleophilic substitution reaction.
Caption: Overall workflow for the synthesis of the target compound.
Mechanistic Insights: The Rationale Behind Experimental Choices
The core of this synthesis is a classic SN2 reaction. Understanding the mechanism illuminates the critical role of each reagent and condition.
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Deprotonation: The N-H proton of the pyrazole ring is weakly acidic. A base is required to deprotonate the nitrogen, generating the corresponding pyrazole anion. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are ideal as they irreversibly and quantitatively form the anion, driving the reaction forward. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, often requiring higher temperatures or longer reaction times.[6]
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Nucleophilic Attack: The resulting pyrazole anion is a potent nucleophile. It attacks the electrophilic carbon atom of the (2-bromoethoxy)(tert-butyl)dimethylsilane, displacing the bromide leaving group.
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Solvent Effects: The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6] These solvents are crucial for two reasons: they readily dissolve the pyrazole salt and, by not solvating the anion as strongly as protic solvents, they enhance its nucleophilicity, thereby accelerating the rate of the SN2 reaction.
Caption: Mechanism of the N-alkylation reaction.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory-specific conditions and reagent purity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromopyrazole | 146.98 | 10.0 | 1.0 |
| (2-Bromoethoxy)(tert-butyl)dimethylsilane | 241.22 | 11.0 | 1.1 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 12.0 | 1.2 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 50 mL | - |
| Saturated aq. NH₄Cl | - | - | - |
| Ethyl Acetate | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
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Inert Atmosphere Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (60% dispersion, 0.48 g, 12.0 mmol).
-
Reagent Addition: Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula. Suspend the washed NaH in anhydrous DMF (30 mL).
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Pyrazole Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 4-bromopyrazole (1.47 g, 10.0 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 15 minutes. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas.
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Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
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Alkylation: Cool the reaction mixture back to 0 °C. Add (2-bromoethoxy)(tert-butyl)dimethylsilane (2.65 g, 11.0 mmol) dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromopyrazole starting material is consumed.
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Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel and dilute with water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
Product Characterization
The final product, 4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole, is typically an oil or low-melting solid.[7] Its identity and purity are confirmed using standard spectroscopic methods.
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1H NMR: Expect characteristic signals for the pyrazole ring protons, the ethyl bridge protons (as two triplets), and the large singlets for the tert-butyl and dimethylsilyl groups.
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13C NMR: Signals corresponding to the carbons of the pyrazole ring (one bearing bromine), the ethyl chain, and the silyl protecting group will be present.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺ and/or [M+H]⁺, along with a characteristic isotopic pattern for the presence of one bromine atom. The CAS Number for this compound is 1187385-84-7, and its molecular weight is 305.29 g/mol .
The TBDMS Group: A Note on Deprotection
The strategic value of this intermediate lies in the ability to cleave the TBDMS ether post-coupling. This unmasks a primary alcohol for further functionalization. A variety of methods exist for TBDMS deprotection, with the choice depending on the substrate's sensitivity to acidic or basic conditions.[4] Common reagents include:
-
Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) in THF is the most common method due to the exceptionally high strength of the Si-F bond.[5]
-
Acidic Conditions: Mild acids like acetyl chloride in methanol or phosphomolybdic acid can selectively cleave TBDMS ethers.[4][8]
-
Other Reagents: A wide range of other reagents, including ceric ammonium nitrate (CAN), stannous chloride (SnCl₂), and copper(II) chloride, have also been reported for this transformation.[9]
This versatility ensures that the hydroxyl group can be revealed at the desired stage of a complex multi-step synthesis.
References
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4-Bromo-1-(2-((tert-butyldimethylsilyl)-oxy)ethyl)-1H-pyrazole. ChemBK. Available from: [Link]
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Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering. Available from: [Link]
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Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd. Available from: [Link]
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A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. Available from: [Link]
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One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available from: [Link]
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tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available from: [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]
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One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available from: [Link]
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Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Available from: [Link]
- Preparation method and application of bromopyrazole compound intermediate. Google Patents.
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]
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4-bromo-5-(2-(tert-butyldimethylsilyloxy)ethyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole. Molbase. Available from: [Link]
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Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie. Available from: [Link]
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Protecting Groups For Alcohols. Master Organic Chemistry. Available from: [Link]
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